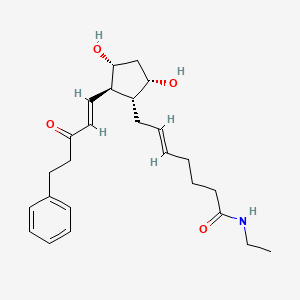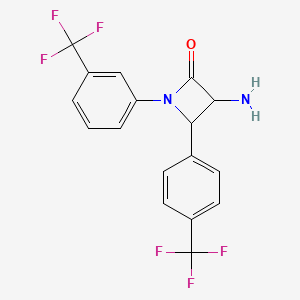
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two trifluoromethylphenyl groups and an amino group attached to the azetidinone ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated from an acid chloride or by the thermal decomposition of a diazoketone.
-
Introduction of Trifluoromethyl Groups: : The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the trifluoromethyl groups to methyl groups.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Azetidine derivatives or methyl-substituted compounds.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-phenylazetidin-2-one: Similar structure but lacks one trifluoromethyl group.
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but lacks one trifluoromethyl group.
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-methylphenyl)azetidin-2-one: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of two trifluoromethyl groups in 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12F6N2O |
|---|---|
Molecular Weight |
374.28 g/mol |
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)phenyl]-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H12F6N2O/c18-16(19,20)10-6-4-9(5-7-10)14-13(24)15(26)25(14)12-3-1-2-11(8-12)17(21,22)23/h1-8,13-14H,24H2 |
InChI Key |
UFEYVZRYSCCQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
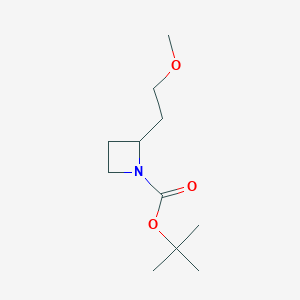
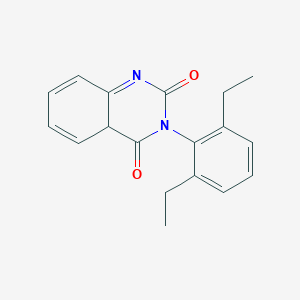
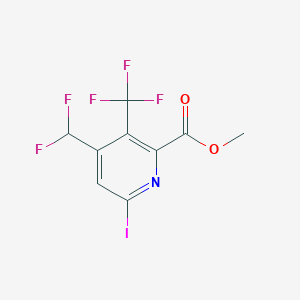
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
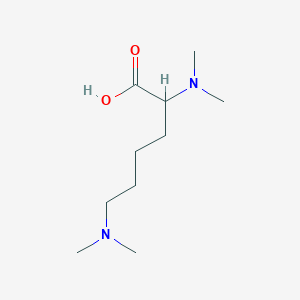

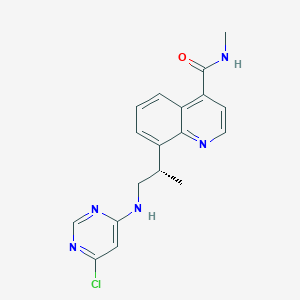
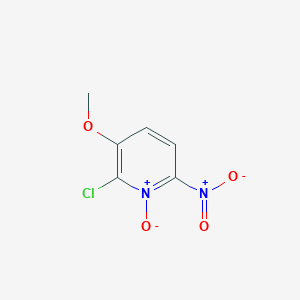

![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)
